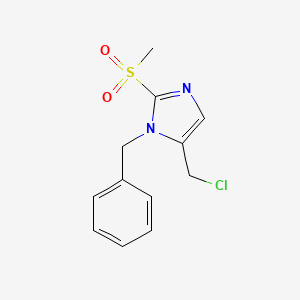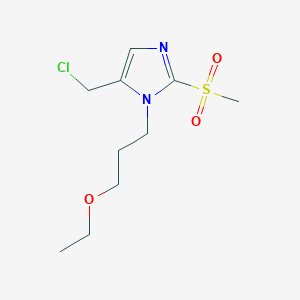
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole (CEMI) is an organic compound with a wide range of industrial and scientific applications. CEMI is a colorless, odorless, and slightly viscous liquid that has been used in a variety of organic synthesis methods, as well as for research applications in the fields of biochemistry and physiology.
Mechanism of Action
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole acts as an inhibitor of certain enzymes, such as cytochrome P450 and proteases. It also acts as an inhibitor of certain transporters, such as the multidrug resistance-associated protein (MRP). In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to inhibit the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, transporters, and transcription factors, as discussed above. In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the expression of certain genes involved in the metabolism of drugs. 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has also been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, as well as to inhibit the expression of certain genes involved in the metabolism of fatty acids.
Advantages and Limitations for Lab Experiments
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is stable and can be stored for long periods of time.
However, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole also has certain limitations. It is a relatively toxic compound, and it can be hazardous to handle. In addition, it can be difficult to obtain in large quantities, and it may be difficult to obtain in pure form.
Future Directions
The use of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments is likely to continue to expand, as it has a wide range of applications in the fields of biochemistry and physiology. Possible future directions for 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole include the development of new methods for the synthesis of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole, the development of new methods for the application of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments, and the development of new methods for the use of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in drug discovery and development. In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole could be used in the development of new drugs for the treatment of various diseases, such as cancer and infectious diseases.
Conclusion
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole is an important compound with a wide range of industrial and scientific applications. It is a relatively inexpensive compound, and it is readily available. It has been used in a variety of organic synthesis methods, as well as for research applications in the fields of biochemistry and physiology. 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to have a wide range of biochemical and physiological effects, and it has been found to inhibit the activity of certain enzymes, transporters, and transcription factors. In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has several advantages for laboratory experiments, but it also has certain limitations. Possible future directions for 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole include the development of new methods for the synthesis of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole, the development of new methods for the application of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments, and the development of new methods for the use of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in drug discovery and development.
Synthesis Methods
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole can be synthesized in a two-step process that involves the reaction of 3-ethoxypropylchloride with 5-chloromethyl-2-methanesulfonyl-1H-imidazole. The first step involves the reaction of 3-ethoxypropylchloride with 5-chloromethyl-2-methanesulfonyl-1H-imidazole to form the intermediate compound 5-(chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole. The second step involves the hydrolysis of the intermediate compound to form 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole.
Scientific Research Applications
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been used as an important intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and herbicides. It is also used in various biochemical and physiological studies. 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been used to study the effect of compounds on the activity of enzymes, to study the effect of compounds on the metabolism of cells, and to study the effect of compounds on the expression of genes.
properties
IUPAC Name |
5-(chloromethyl)-1-(3-ethoxypropyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-16-6-4-5-13-9(7-11)8-12-10(13)17(2,14)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVKHQPIXPSSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
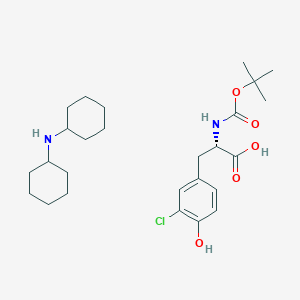
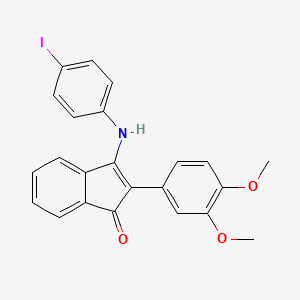


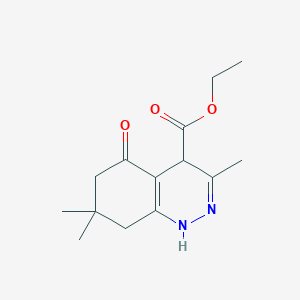
![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
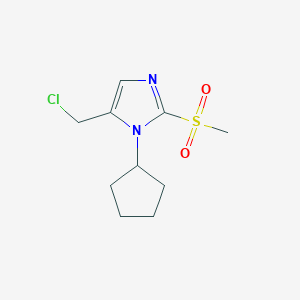
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
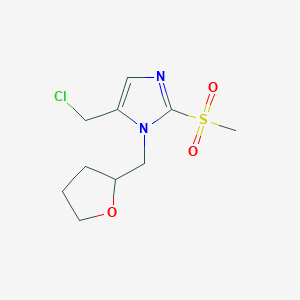
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

